molecular formula C26H25N3O5 B11183154 (3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11183154
M. Wt: 459.5 g/mol
InChI Key: YUBXAJAQZXPZOM-UHFFFAOYSA-N
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Description

(3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The starting materials might include 3,5-dinitrobenzoyl chloride and 2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinoline. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Safety measures would be crucial due to the potential hazards associated with handling nitro compounds.

Chemical Reactions Analysis

Types of Reactions

(3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of (3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dinitrophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • (3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Uniqueness

The uniqueness of (3,5-dinitrophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone lies in its specific substitution pattern and the presence of both nitro and quinoline moieties. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H25N3O5/c1-17-10-11-22-23(12-17)27(25(2,3)16-26(22,4)19-8-6-5-7-9-19)24(30)18-13-20(28(31)32)15-21(14-18)29(33)34/h5-15H,16H2,1-4H3

InChI Key

YUBXAJAQZXPZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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